2-Amino-3-methyl-1-butanol 2-Amino-3-methyl-1-butanol 2-Amino-3-methyl-1-butanol is an amino alcohol.
Brand Name: Vulcanchem
CAS No.: 473-75-6
VCID: VC1964333
InChI: InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3
SMILES: CC(C)C(CO)N
Molecular Formula: C5H13NO
Molecular Weight: 103.16 g/mol

2-Amino-3-methyl-1-butanol

CAS No.: 473-75-6

Cat. No.: VC1964333

Molecular Formula: C5H13NO

Molecular Weight: 103.16 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-methyl-1-butanol - 473-75-6

Specification

CAS No. 473-75-6
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
IUPAC Name 2-amino-3-methylbutan-1-ol
Standard InChI InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3
Standard InChI Key NWYYWIJOWOLJNR-UHFFFAOYSA-N
SMILES CC(C)C(CO)N
Canonical SMILES CC(C)C(CO)N

Introduction

Chemical Structure and Identification

2-Amino-3-methyl-1-butanol is an amino alcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol . The compound has a branched structure with a hydroxyl group (-OH) at carbon-1, an amino group (-NH₂) at carbon-2, and a branched methyl substituent at carbon-3.

Nomenclature and Identifiers

The compound is known by several names depending on its stereochemistry:

FormCAS NumberCommon Names
Racemic (±)16369-05-4DL-2-Amino-3-methyl-1-butanol, rac-Valinol
(R)-(-)4276-09-9D-Valinol, (R)-(-)-2-Amino-3-methyl-1-butanol
(S)-(+)2026-48-4L-Valinol, (S)-(+)-2-Amino-3-methyl-1-butanol

The IUPAC names for the stereoisomers are:

  • Racemic: (±)-2-amino-3-methylbutan-1-ol

  • (R)-form: (2R)-2-amino-3-methylbutan-1-ol

  • (S)-form: (2S)-2-amino-3-methylbutan-1-ol

Physical Properties

2-Amino-3-methyl-1-butanol is typically a low-melting solid that can appear as a liquid at room temperature, depending on its stereochemistry and purity. The physical state is described as "liquid after melting" for the (S)-(+) isomer .

General Physical Properties

The following table summarizes the key physical properties of the different forms:

PropertyRacemic (±)(R)-(-)(S)-(+)
Physical appearanceClear yellow liquid White to light yellow low melting crystals Clear slightly yellow liquid after melting
Melting point31-32°C 35-36°C 30-34°C
Boiling point75-77°C (8 mm Hg) 189-190°C (atmospheric) 81°C (8 mm Hg)
Density0.936 g/mL at 25°C 0.931 g/mL at 20°C 0.926 g/mL at 25°C
Refractive index--1.4548 (20°C, 589 nm)
Flash point194°F (90°C) 194°F (90°C) 196°F (91°C)
Optical rotation-[α]20/D -16° (c=10, EtOH) [α]25/D +10° (c=10, H₂O)

Solubility Properties

The compound shows good solubility in various solvents:

  • Soluble in water

  • Slightly soluble in methanol and DMSO

  • Soluble in common organic solvents like THF, CH₂Cl₂, and ethanol

Chemical Properties

2-Amino-3-methyl-1-butanol contains two functional groups that provide its reactivity profile:

Functional Groups and Reactivity

  • Primary amino group (-NH₂): Serves as a nucleophile in various reactions

  • Primary hydroxyl group (-OH): Can undergo esterification, oxidation, and other transformations

Thermodynamic Properties

Several calculated thermodynamic properties have been reported for the compound:

PropertyValueUnit
Δ⨍G°-84.03kJ/mol
Δ⨍H° gas-275.53kJ/mol
Δ fusion H°10.94kJ/mol
Δ vap H°53.27kJ/mol
Critical temperature (Tc)659.47K
Critical pressure (Pc)4255.16kPa
Critical volume (Vc)0.351m³/kmol

These values were calculated using the Joback method

Heat Capacity

The heat capacity of the compound in gas phase at different temperatures has been calculated:

Temperature (K)Cp,gas (J/mol×K)
477.63219.41
507.94228.88
538.24237.94
568.55246.60
598.85254.87
629.16262.75
659.47270.28

These values were calculated using the Joback method

Synthesis and Production

2-Amino-3-methyl-1-butanol can be synthesized through several routes, primarily from amino acid precursors.

Synthesis from Valine

The most common method for preparing 2-amino-3-methyl-1-butanol is the reduction of valine or its derivatives:

  • From D-valine (for the R-isomer)

  • From L-valine (for the S-isomer)

  • From DL-valine (for the racemic mixture)

The general reduction process involves converting the carboxylic acid group of valine to a primary alcohol while preserving the amino group.

Reduction Methods

Various reducing agents can be employed:

  • Lithium aluminum hydride (LiAlH₄)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Sodium borohydride with iodine (NaBH₄/I₂)

Alternative Synthetic Routes

Other reported methods include:

  • From valine methyl ester hydrochloride using appropriate reducing agents

  • From N-Boc-valine methyl ester hydrochloride followed by deprotection

Applications and Uses

2-Amino-3-methyl-1-butanol has diverse applications in organic synthesis and pharmaceutical development.

As a Chiral Auxiliary

The enantiomerically pure forms serve as chiral auxiliaries in asymmetric synthesis:

  • Used in the synthesis of 1-allyl-2-pyrroleimines

  • Employed as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics

  • Used in the preparation of crown ethers containing chiral subunits

In Pharmaceutical Synthesis

The compound is valuable in pharmaceutical applications:

  • L-Valinol ((S)-isomer) is used for synthesizing simple 1,3-thiazolidine-2-thione derivatives with fungicidal activity

  • Used in the synthesis of small-molecule inhibitors of MDM2-p53 protein-protein interaction (MDM2 inhibitors) for cancer treatment

In Catalyst Development

Both enantiomers are important precursors for chiral catalysts:

  • (R)-(-)-2-Amino-3-methyl-1-butanol is a precursor to Itsuno's reagent, a chiral oxazaborolidine catalyst used for enantioselective reduction of prochiral ketones, oxime O-ethers, and imines

  • Used in preparing chiral oxazoline-derived multidentate ligands containing cyclophosphazene moiety

FormTypical PurityAppearancePackaging
Racemic95-97%Yellow liquidGlass bottles (1-25 mL)
(R)-(-)≥98%White to light yellow crystalsGlass bottles (1-25 mL)
(S)-(+)96-99%Clear slightly yellow liquidGlass bottles (1-25 mL)

Related Compounds and Derivatives

Several derivatives and related compounds have been developed based on 2-amino-3-methyl-1-butanol.

Diphenyl Derivatives

2-Amino-3-methyl-1,1-diphenyl-1-butanol is a significant derivative with applications in asymmetric synthesis:

  • CAS: 78603-95-9 ((S)-isomer), 86695-06-9 ((R)-isomer)

  • Also known as 1,1-diphenylvalinol

  • Used as a precursor to chiral oxazaborolidine catalysts

Protected Derivatives

Various protected forms are used in organic synthesis:

  • N-Boc protected derivatives

  • O-silylated derivatives

  • Oxazolidine derivatives

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